molecular formula C9H20O2 B14266913 2-Methyloctane-1,1-diol CAS No. 150677-32-0

2-Methyloctane-1,1-diol

Cat. No.: B14266913
CAS No.: 150677-32-0
M. Wt: 160.25 g/mol
InChI Key: BRSICLJIUFXBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctane-1,1-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloctane-1,1-diol can be synthesized through several methods. One common approach involves the hydroxylation of 2-methyloctene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the hydrolysis of 2-methyloctane-1,1-dichloride using aqueous sodium hydroxide (NaOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyloctene in the presence of a palladium catalyst. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyloctane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyloctane-1,1-diol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure. These transformations are facilitated by specific enzymes and catalysts that mediate the electron transfer processes .

Comparison with Similar Compounds

2-Methyloctane-1,1-diol can be compared with other similar compounds such as:

Uniqueness

The presence of two hydroxyl groups in this compound makes it unique compared to its analogs.

Properties

CAS No.

150677-32-0

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyloctane-1,1-diol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-8(2)9(10)11/h8-11H,3-7H2,1-2H3

InChI Key

BRSICLJIUFXBCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.